molecular formula C9H14ClN3O B13318436 4-Chloro-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine

4-Chloro-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine

Cat. No.: B13318436
M. Wt: 215.68 g/mol
InChI Key: GYKIDKBSAKASMG-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H14ClN3O and a molecular weight of 215.68 g/mol . This compound is characterized by the presence of a chloro group, a methoxycyclopentyl group, and a pyrazol-3-amine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Chloro-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine typically involves the reaction of 4-chloropyrazole with 2-methoxycyclopentylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the compound .

Chemical Reactions Analysis

4-Chloro-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

4-Chloro-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool in biomedical research.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

4-Chloro-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    4-Chloro-1-(2-methoxycyclopentyl)benzene-1,2-diamine: This compound shares a similar structural motif but differs in the substitution pattern and functional groups.

    4-Chloro-1-(2-methoxycyclopentyl)pyrazole: This compound lacks the amine group present in this compound, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C9H14ClN3O

Molecular Weight

215.68 g/mol

IUPAC Name

4-chloro-1-(2-methoxycyclopentyl)pyrazol-3-amine

InChI

InChI=1S/C9H14ClN3O/c1-14-8-4-2-3-7(8)13-5-6(10)9(11)12-13/h5,7-8H,2-4H2,1H3,(H2,11,12)

InChI Key

GYKIDKBSAKASMG-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC1N2C=C(C(=N2)N)Cl

Origin of Product

United States

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